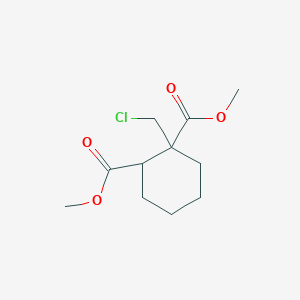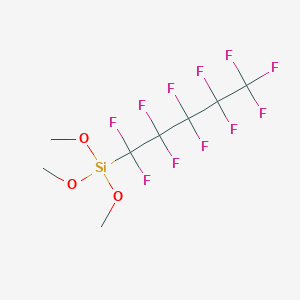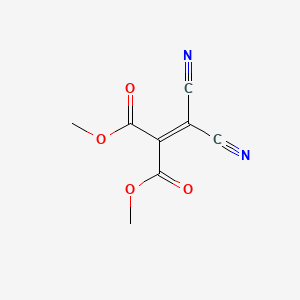![molecular formula C10H10N6O B14407364 4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an anilinodiazenyl group and a carboxamide group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Anilinodiazenyl Group: The anilinodiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the imidazole derivative.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A basic core structure found in many biologically active molecules.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring, known for its broad range of biological activities.
Uniqueness
The presence of the anilinodiazenyl group and the carboxamide group distinguishes it from other imidazole derivatives and contributes to its unique reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H10N6O |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O/c11-9(17)8-10(13-6-12-8)15-16-14-7-4-2-1-3-5-7/h1-6H,(H2,11,17)(H,12,13)(H,14,15) |
Clave InChI |
ROOVMEITYLHLFW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=N/C2=C(NC=N2)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)NN=NC2=C(NC=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
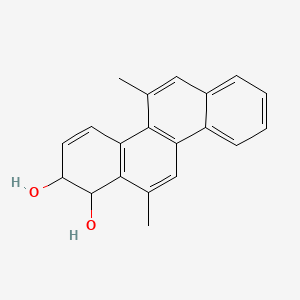
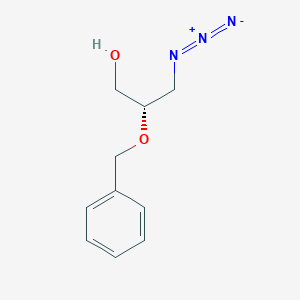
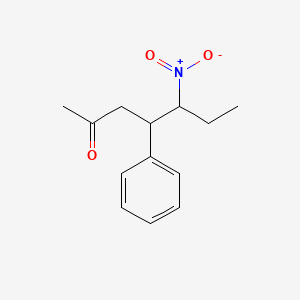
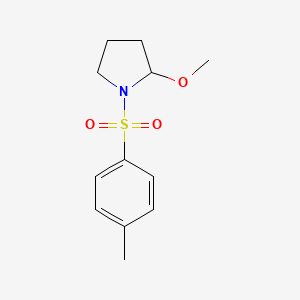
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
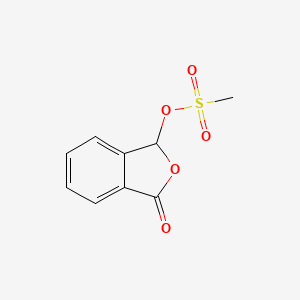

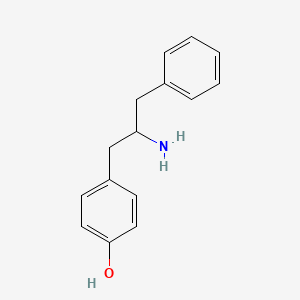
![8-Methylspiro[4.5]dec-7-en-1-one](/img/structure/B14407336.png)
